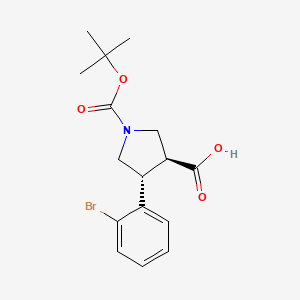

Trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid

概要

説明

Trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid: is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring, along with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated aromatic compound and a suitable nucleophile.

Protection of the Nitrogen Atom: The nitrogen atom is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the bromophenyl group or the carboxylic acid group, resulting in the formation of reduced products.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of the bromophenyl group.

Reduction: Reduced forms of the bromophenyl group or carboxylic acid group.

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

科学的研究の応用

Pharmaceutical Development

Role as an Intermediate:

Trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to modulate biological pathways makes it a candidate for developing novel therapeutic agents aimed at conditions such as Alzheimer's disease and schizophrenia .

Therapeutic Potential:

Research indicates its potential as a modulator of NMDA (N-methyl-D-aspartate) receptors, which are crucial for synaptic plasticity and memory function. Structure-activity relationship (SAR) studies have shown that variations in the bromophenyl substituent can significantly influence binding affinity and selectivity for NMDA receptor subtypes.

Biochemical Research

Enzyme Interaction Studies:

The compound is extensively used in biochemical research to investigate receptor interactions and enzyme activities. These studies help elucidate complex biological processes, providing insights into how drugs can be designed to target specific pathways .

Mechanistic Insights:

The presence of the Boc group allows for selective protection of the amine functionality during chemical reactions, facilitating studies on enzyme-substrate interactions and protein-ligand binding dynamics. This is particularly valuable in understanding the mechanisms underlying various diseases.

Analytical Chemistry

Standard in Chromatographic Techniques:

this compound is employed as a standard in chromatographic methods, aiding in the quantitative analysis of similar compounds within complex mixtures. Its unique properties make it suitable for high-performance liquid chromatography (HPLC) applications, where precise measurement is essential .

Material Science

Development of Novel Materials:

The compound's distinctive characteristics lend themselves to material science applications, including the development of polymers with specific thermal and mechanical properties. Research into its behavior under various conditions can lead to advancements in materials used for drug delivery systems and other biomedical applications .

Drug Formulation

Enhanced Solubility and Bioavailability:

The hydrochloride form of this compound improves solubility, making it easier to formulate into various dosage forms. This enhancement is crucial for improving the bioavailability of therapeutic agents, ensuring that they are effective when administered .

作用機序

The mechanism of action of Trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromophenyl group and the Boc-protected pyrrolidine ring can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved will vary based on the specific biological or chemical context in which the compound is used.

類似化合物との比較

- Trans-4-(2-chlorophenyl)-1-Boc-pyrrolidine-3-carboxylic acid

- Trans-4-(2-fluorophenyl)-1-Boc-pyrrolidine-3-carboxylic acid

- Trans-4-(2-iodophenyl)-1-Boc-pyrrolidine-3-carboxylic acid

Comparison: Trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chlorinated, fluorinated, or iodinated analogs, the brominated compound may exhibit different chemical and biological properties, such as varying degrees of reactivity, stability, and binding affinity. These differences can be exploited in various applications to achieve desired outcomes.

生物活性

Trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H20BrNO4 and a molecular weight of 370.24 g/mol. The compound features a pyrrolidine ring with a bromophenyl substituent and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during reactions. The chirality of the compound can influence its biological activity, as it exists in both (3R,4S) and (3S,4R) configurations.

Pharmacological Applications

Research indicates that this compound exhibits significant biological activity relevant to pharmacology. It has been implicated in the synthesis of substituted isoquinolinones, which are known to act as potent Rho-kinase inhibitors. These compounds have potential therapeutic applications in treating conditions such as cancer and cardiovascular diseases.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Rho-Kinase Inhibition | Alters cytoskeletal dynamics and cell migration | Cancer therapy, cardiovascular treatments |

| Receptor Interaction | Modulates enzyme activities in signaling pathways | Neurological disorder treatments |

| Antioxidant Properties | Scavenges free radicals | Anti-inflammatory applications |

The compound's ability to inhibit Rho-kinase suggests that it may alter cellular processes related to cytoskeletal dynamics and cell migration. This inhibition could lead to reduced tumor growth and metastasis in cancer therapies . Further interaction studies are necessary to elucidate its precise mechanism of action and potential side effects.

Case Studies and Research Findings

Several studies have highlighted the compound's biological activity:

- Inhibition Studies : A study demonstrated that this compound significantly inhibited Rho-kinase activity in vitro, leading to decreased proliferation of cancer cells .

- Pharmacokinetics : Pharmacokinetic analysis revealed that the compound is absorbed effectively when administered intraperitoneally, with detectable concentrations in plasma and liver tissues. However, it showed limited blood-brain barrier (BBB) permeability, suggesting its utility as a peripheral NMDA receptor antagonist without central nervous system effects .

- Comparative Analysis : The compound's structural similarities with other pyrrolidine derivatives have been explored, revealing varying biological activities based on substitution patterns. For instance, analogs with different halogen substitutions exhibited distinct affinities for various receptors, highlighting the importance of structural modifications in influencing pharmacological properties .

特性

IUPAC Name |

4-(2-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURUUULGBKMLMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694103 | |

| Record name | 4-(2-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959575-40-7 | |

| Record name | 4-(2-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。